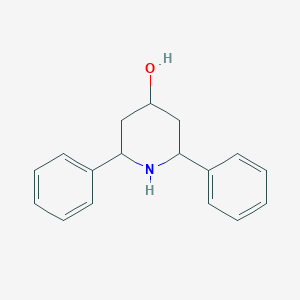

2,6-Diphenylpiperidin-4-ol

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

2403-90-9 |

|---|---|

分子式 |

C17H19NO |

分子量 |

253.34 g/mol |

IUPAC 名称 |

2,6-diphenylpiperidin-4-ol |

InChI |

InChI=1S/C17H19NO/c19-15-11-16(13-7-3-1-4-8-13)18-17(12-15)14-9-5-2-6-10-14/h1-10,15-19H,11-12H2 |

InChI 键 |

VCBGAQUNICXDAK-UHFFFAOYSA-N |

规范 SMILES |

C1C(CC(NC1C2=CC=CC=C2)C3=CC=CC=C3)O |

产品来源 |

United States |

Synthetic Methodologies for 2,6 Diphenylpiperidin 4 Ol and Its Key Precursors

Classical Chemical Synthesis of Piperidin-4-ol Systems

The traditional routes to 2,6-diphenylpiperidin-4-ol primarily involve a two-step process: the formation of the piperidin-4-one ring followed by the reduction of the ketone functionality.

Reduction of 2,6-Diphenylpiperidin-4-one to this compound

The conversion of 2,6-diphenylpiperidin-4-one to the corresponding alcohol, this compound, is a standard reduction reaction. This transformation is typically achieved using various reducing agents. Common reagents for this purpose include sodium borohydride (B1222165) and lithium aluminum hydride, which effectively reduce the ketone group to a hydroxyl group. The choice of reducing agent can influence the stereoselectivity of the reaction, yielding different isomers of the alcohol. For instance, the reduction of N-benzyl-2,6-diphenylpiperidin-4-one with specific reducing agents has been shown to produce a mixture of diastereoisomers. rsc.org

Mannich Reaction and Related Multi-component Condensations for 2,6-Diarylpiperidin-4-one Formation

The cornerstone of 2,6-diarylpiperidin-4-one synthesis is the Mannich reaction, a one-pot multi-component condensation. asianpubs.orgresearchgate.netiosrjournals.org This reaction typically involves the condensation of an aromatic aldehyde (such as benzaldehyde), a ketone with α-hydrogens (like acetone (B3395972) or other ketones), and a source of ammonia (B1221849) (commonly ammonium (B1175870) acetate). iosrjournals.orgresearchgate.net The reaction proceeds through the formation of a Schiff base intermediate, followed by cyclization to form the piperidin-4-one core.

The classical approach often utilizes ethanol (B145695) as a solvent and requires reflux conditions. researchgate.net Variations of this method have been explored, including the use of different ketones and substituted aromatic aldehydes to generate a diverse range of 2,6-diarylpiperidin-4-one derivatives. rdd.edu.iq L-Proline has been employed as an organocatalyst in the Mannich reaction, leading to enhanced yields of 3-substituted 2,6-diarylpiperidin-4-ones. researchgate.net

Sustainable and Green Chemistry Approaches in Piperidinone/Piperidinol Synthesis

In recent years, the principles of green chemistry have driven the development of more environmentally benign synthetic methods for piperidin-4-one derivatives. These approaches focus on using safer solvents, improving atom economy, and reducing waste.

Application of Deep Eutectic Solvents (DES) in Piperidin-4-one Synthesis

A significant advancement in the green synthesis of 2,6-diarylpiperidin-4-ones is the use of deep eutectic solvents (DESs) as reaction media. rasayanjournal.co.inresearchgate.net DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic mixture with a melting point lower than that of the individual components. They offer advantages such as low volatility, biodegradability, and potential for recyclability. asianpubs.org

Two notable DES systems have been successfully employed for piperidin-4-one synthesis:

Glucose-Choline Chloride: This DES has been utilized as an environmentally safe and sustainable medium for the preparation of 2,6-diarylpiperidin-4-ones. rasayanjournal.co.inresearchgate.net The reaction of a ketone, benzaldehyde (B42025) derivatives, and ammonia in a glucose-choline chloride DES has been shown to produce excellent yields (85-90%) through an atom-efficient pathway. rasayanjournal.co.in The DES can be recycled after the product is recovered by precipitation with acid and washing with water. rasayanjournal.co.in

Glucose-Urea: A deep eutectic solvent composed of glucose and urea (B33335) has also proven to be an inexpensive and effective reaction medium for the synthesis of various piperidin-4-one derivatives, including 2,6-diphenylpiperidin-4-one. researchgate.netasianpubs.orgasianpubs.org This method provides good yields and avoids the use of harmful organic solvents. researchgate.netasianpubs.org For instance, the synthesis of 2,6-diphenylpiperidin-4-one in a glucose-urea DES (60:40 composition) resulted in a 75% yield. asianpubs.orgresearchgate.net

The use of these DESs not only aligns with green chemistry principles but can also act as a catalyst, simplifying the reaction setup.

Atom-Economy and Environmental Considerations in Synthetic Design

The concept of atom economy, which emphasizes the maximization of the incorporation of all materials used in the process into the final product, is a key consideration in green synthetic design. patsnap.comarkat-usa.org The multi-component Mannich reaction for piperidinone synthesis is inherently atom-economical. arkat-usa.org Furthermore, the development of catalytic, one-pot procedures contributes to minimizing waste and energy consumption. nih.gov The use of recyclable catalysts and solvents like DESs further enhances the environmental friendliness of these synthetic routes. figshare.comnih.govfigshare.com

Advanced Derivatization Strategies of the this compound Scaffold

The this compound scaffold serves as a versatile building block for the synthesis of more complex molecules. Derivatization can occur at several positions on the piperidine (B6355638) ring, leading to a wide range of functionalized compounds.

Common derivatization strategies include:

N-Alkylation and N-Acylation: The nitrogen atom of the piperidine ring can be readily functionalized. For example, N-benzylation of this compound has been reported. rsc.org Acylation reactions can also be performed.

Reactions at the Hydroxyl Group: The hydroxyl group at the C-4 position can be a site for further modification, such as esterification or etherification.

Modification of the Phenyl Rings: The phenyl groups at the C-2 and C-6 positions can undergo electrophilic aromatic substitution reactions.

Reactions involving the piperidine ring itself: The piperidine ring can participate in various reactions to create more complex heterocyclic systems.

These derivatization strategies are crucial for exploring the structure-activity relationships of piperidine-based compounds in various applications. libretexts.orgjfda-online.com For example, derivatives of this compound have been investigated for their potential biological activities. ijpbs.com

Elucidation of Stereochemistry and Conformational Dynamics of 2,6 Diphenylpiperidin 4 Ol

Preferred Ring Conformations (e.g., Chair, Twist-Boat)

The piperidine (B6355638) ring, the central scaffold of 2,6-diphenylpiperidin-4-ol, can adopt several conformations to minimize steric and torsional strain. The most prevalent of these are the chair and boat conformations.

In many crystalline forms of this compound derivatives, the piperidine ring predominantly adopts a chair conformation . researchgate.netiucr.orgiucr.orgresearchgate.net This arrangement is generally the most stable for six-membered rings as it minimizes angle and torsional strain. spcmc.ac.insaskoer.ca For instance, in 3-ethyl-2,6-diphenylpiperidin-4-ol, X-ray diffraction studies have confirmed a chair conformation for the piperidine ring. researchgate.netiucr.orgvulcanchem.com Similarly, other derivatives with equatorial substituents also favor the chair form. iucr.org

However, the introduction of certain substituents, particularly at the nitrogen atom, can induce a shift towards a boat or twist-boat conformation . researchgate.netias.ac.in For example, the presence of an acetyl group at the nitrogen in a related piperidine derivative leads to a boat conformation. nih.gov This is often due to steric interactions that destabilize the chair form. The twist-boat conformation is a slightly deformed version of the boat form that alleviates some steric strain. spcmc.ac.in Studies on N-nitroso derivatives of similar piperidines have shown the presence of an equilibrium mixture of boat forms. ias.ac.in

Stereochemical Influence of Phenyl, Hydroxyl, and Alkyl Substituents on Ring Conformation

The spatial orientation of the phenyl, hydroxyl, and any alkyl groups significantly impacts the stability of the various ring conformations.

In the preferred chair conformation of this compound and its derivatives, the bulky phenyl groups at positions 2 and 6, the hydroxyl group at position 4, and any additional alkyl groups typically occupy equatorial positions . researchgate.netiucr.orgiucr.org This orientation minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that would occur if these large groups were in axial positions. slideshare.net In the case of 3-ethyl-2,6-diphenylpiperidin-4-ol, the phenyl, ethyl, and hydroxyl groups all assume equatorial orientations in the solid state. researchgate.netiucr.orgvulcanchem.com

The introduction of certain groups at the nitrogen atom can alter these preferences. For instance, an N-acyl group can cause a significant change in the ring conformation, sometimes forcing it into a distorted boat shape to avoid steric clashes. researchgate.net In one derivative, an acetyl group at the nitrogen leads to a boat conformation where the two phenyl rings adopt bisectional and axial orientations. nih.gov

Analysis of Puckering Parameters and Asymmetry in the Piperidine Ring

To provide a more quantitative description of the piperidine ring's conformation, puckering and asymmetry parameters are utilized. These parameters, derived from crystallographic data, describe the degree and nature of the ring's deviation from a perfect planar structure.

For a derivative forced into a distorted boat conformation by an N-dichloroacetyl group, the Cremer and Pople puckering parameters were determined as q2 = 0.7556 (2) Å and q3 = -0.010 (2) Å, with a phase angle φ2 of 287.05 (1)°. researchgate.net The asymmetry parameter, which quantifies the deviation from ideal symmetry, was found to be Δs(C3 & C6) = 17.08 (1)°. researchgate.net In another instance, a 1-(2-azidoacetyl) derivative, also in a distorted boat conformation, exhibited puckering parameters of q2 = 0.699 (5) Å and q3 = -0.043 (2) Å, with a phase angle φ2 of 68.242 (8)°. researchgate.net

| Compound | Ring Conformation | q2 (Å) | q3 (Å) | φ2 (°) | Asymmetry Parameter (Δs) |

| 1-Dichloroacetyl-t-3,t-5-dimethyl-r-2,c-6-diphenylpiperidin-4-one | Distorted Boat | 0.7556 (2) | -0.010 (2) | 287.05 (1) | Δs(C3 & C6) = 17.08 (1)° |

| 1-(2-Azidoacetyl)-3-methyl-2,6-diphenylpiperidin-4-one | Distorted Boat | 0.699 (5) | -0.043 (2) | 68.242 (8) | Δs(C1 and C4) = 9.5 (2) Å |

Dihedral Angle Analysis and Rotational Isomerism of Phenyl Groups

The rotational orientation of the two phenyl groups relative to each other and to the piperidine ring is another crucial stereochemical feature, defined by dihedral angles.

In the chair conformation, the dihedral angle between the two phenyl rings can vary depending on the other substituents present. For 3-ethyl-2,6-diphenylpiperidin-4-ol, this angle is 54.5 (1)°. researchgate.netiucr.org In a similar compound with all substituents in equatorial positions, the dihedral angle between the phenyl rings is 56.90 (5)°. iucr.org In a different derivative adopting a chair conformation, the dihedral angle between the two equatorially oriented phenyl rings is reported to be 17.9 (1)°. researchgate.net

When the piperidine ring is in a boat conformation, the dihedral angles are markedly different. For instance, in a derivative with a boat conformation, the two phenyl rings make a dihedral angle of 75.27 (10)°. nih.gov In another case, where the piperidine ring is in a distorted boat, the phenyl rings form dihedral angles of 87.9 (7)° and 70.8 (9)° with the best plane of the piperidine ring. researchgate.net

| Compound | Ring Conformation | Dihedral Angle Between Phenyl Rings (°) | Notes |

| 3-Ethyl-2,6-diphenylpiperidin-4-ol | Chair | 54.5 (1) | All substituents are equatorial. researchgate.netiucr.org |

| A c-3,t-5-dipentyl-r-2,c-6-diphenylpiperidin-4-ol derivative | Chair | 56.90 (5) | All substituents are equatorial. iucr.org |

| (2,6-Diphenylpiperidin-4-ylidene)(phenyl)acetonitrile | Chair | 17.9 (1) | Phenyl rings are equatorial. researchgate.net |

| (1-Acetyl-2,6-diphenyl-piperidin-4-yl-idene)(phen-yl)acetonitrile | Boat | 75.27 (10) | Phenyl rings are bisectional and axial. nih.gov |

| 1-Dichloroacetyl-t-3,t-5-dimethyl-r-2,c-6-diphenylpiperidin-4-one | Distorted Boat | 54.01 (1) | The dihedral angles between the phenyl rings and the piperidine ring plane are 87.9 (7)° and 70.8 (9)°. researchgate.net |

Reactivity Studies and Chemical Transformations of 2,6 Diphenylpiperidin 4 Ol

Reaction Pathways and Mechanism Elucidation on the Piperidine (B6355638) Ring

The reactivity of the 2,6-diphenylpiperidin-4-ol core is centered around the nitrogen and carbon atoms of the piperidine ring. The precursor, 2,6-diphenylpiperidin-4-one, is commonly synthesized via a Mannich-type condensation involving an aromatic aldehyde (benzaldehyde), acetone (B3395972), and ammonium (B1175870) acetate. benthamdirect.comlongdom.orgchemrevlett.com The subsequent reactions can occur at the nitrogen atom, the carbonyl function (or the resulting hydroxyl group in the case of the -ol), or the methylene (B1212753) groups adjacent to the carbonyl. benthamdirect.comingentaconnect.comresearchgate.net

A notable reaction pathway involves the palladium-catalyzed oxidative fragmentation of N-substituted 2,6-diphenylpiperidin-4-ols. For instance, N-benzyl-2,6-diphenylpiperidin-4-ol undergoes a cascade reaction under palladium catalysis. rsc.org The proposed mechanism begins with the oxidation of the secondary alcohol at the C-4 position to the corresponding piperidinone. This is followed by the cleavage of the C(sp³)–N bonds of the piperidinone intermediate. This sequence highlights the dual role of the catalyst, which facilitates both the initial oxidation and the subsequent fragmentation, demonstrating a complex reaction pathway on the piperidine framework. rsc.org

The conformation of the piperidine ring, which typically adopts a chair or a boat form, significantly influences its reactivity. The two phenyl groups at the C-2 and C-6 positions generally prefer an equatorial orientation to minimize steric hindrance, which in turn affects the accessibility of reagents to the reactive sites on the ring. chemrevlett.com

Identification of Nucleophilic and Electrophilic Sites through Reactivity Mapping

Computational studies using Density Functional Theory (DFT) and Molecular Electrostatic Potential (MEP) analysis have been instrumental in mapping the reactive sites of this compound and its derivatives. nih.govresearchgate.net The MEP provides a three-dimensional map of electron density, which is crucial for predicting the centers for nucleophilic and electrophilic attack. researchgate.netchemrevlett.com

A nucleophile, or "nucleus-loving" species, is electron-rich and seeks positively charged or electron-poor centers. caltech.edugoogle.com Conversely, an electrophile, or "electron-loving" species, is electron-deficient and targets electron-rich sites. caltech.edugla.ac.uk

In derivatives like 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one, MEP analysis reveals that the most electronegative potential (indicated by red color) is concentrated around the carbonyl oxygen atoms, making them the most probable sites for electrophilic attack. nih.gov The most electropositive regions (indicated by blue color) are typically found around specific hydrogen atoms, identifying them as likely sites for nucleophilic reactions. nih.gov For the related 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one, MEP analysis similarly helps to preview the reactive sites for intermolecular interactions. researchgate.net

The table below summarizes the predicted reactive sites based on computational analyses of 2,6-diphenylpiperidone derivatives.

| Site | Predicted Reactivity | Supporting Evidence |

|---|---|---|

| Carbonyl Oxygen (at C-4) | Electrophilic Attack Site | High negative electrostatic potential. nih.gov |

| Piperidine Nitrogen | Nucleophilic Site | Lone pair of electrons allows for reactions like N-alkylation and N-nitrosation. longdom.orgresearchgate.net |

| Specific Ring Hydrogens | Nucleophilic Attack Site | High positive electrostatic potential. nih.gov |

| Carbonyl Carbon (at C-4) | Nucleophilic Attack Site (in ketone precursor) | Partial positive charge due to electronegative oxygen. caltech.edu |

Strategic Functional Group Interconversions on the this compound Framework

Functional group interconversion (FGI) is a key strategy in organic synthesis that involves converting one functional group into another. rasayanjournal.co.in The this compound structure offers several opportunities for such transformations.

Oxidation and Reduction at C-4: The interconversion between the ketone (2,6-diphenylpiperidin-4-one) and the alcohol (this compound) is a fundamental transformation.

Reduction: The ketone can be selectively reduced to the secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). This reaction is often stereospecific and proceeds under mild conditions.

Oxidation: The alcohol can be oxidized back to the ketone. This is a key step in multi-step reaction sequences, such as the palladium-catalyzed fragmentation where the piperidinol is first oxidized to a piperidinone intermediate. rsc.orggoogle.com

Reactions at the Nitrogen Atom: The secondary amine in the piperidine ring is a key site for functionalization.

N-Alkylation: The nitrogen can be alkylated using various alkylating agents. This is a common method for introducing substituents onto the piperidine ring. nih.gov

N-Nitrosation: Reaction with reagents like sodium nitrite (B80452) in an acidic medium leads to the formation of N-nitroso derivatives, such as N-nitroso-2,6-diphenylpiperidin-4-one. longdom.orgpharmacophorejournal.com

N-Acylation: The nitrogen can be acylated using acylating agents like benzoyl chloride to form N-benzoyl derivatives. researchgate.net

Derivatization of the Carbonyl/Hydroxyl Group: The C-4 position can be modified to introduce new functionalities.

Hydrazone and Semicarbazone Formation: The ketone precursor, 2,6-diphenylpiperidin-4-one, reacts with hydrazine (B178648) hydrate (B1144303) or semicarbazide (B1199961) hydrochloride to form the corresponding hydrazone and semicarbazone derivatives, respectively. longdom.orgtsijournals.com These derivatives can serve as intermediates for synthesizing more complex heterocyclic systems. tsijournals.com

The table below provides examples of functional group interconversions on the 2,6-diphenylpiperidine framework.

| Starting Functional Group | Target Functional Group | Reagents/Conditions | Reference |

|---|---|---|---|

| Ketone (C=O) | Secondary Alcohol (CH-OH) | Sodium Borohydride (NaBH₄) in ethanol (B145695) | |

| Secondary Alcohol (CH-OH) | Ketone (C=O) | Palladium(II) catalyst systems, other oxidizing agents | rsc.orggoogle.com |

| Secondary Amine (N-H) | Tertiary Amine (N-Alkyl) | Alkyl halides with a base | nih.gov |

| Secondary Amine (N-H) | N-Nitroso Amine (N-N=O) | Sodium nitrite (NaNO₂), HCl | longdom.org |

| Ketone (C=O) | Semicarbazone (C=N-NH-C(O)NH₂) | Semicarbazide hydrochloride, ethanol, reflux | tsijournals.com |

| Ketone (C=O) | Hydrazone (C=N-NH₂) | Hydrazine hydrate, ethanol, reflux | tsijournals.com |

Computational Chemistry and Advanced Theoretical Investigations

Density Functional Theory (DFT) for Molecular Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For derivatives of 2,6-diphenylpiperidin-4-ol, DFT calculations, often using the B3LYP hybrid functional with a 6-311++G(d,p) basis set, have been employed to predict a variety of molecular properties. researchgate.netnih.gov

The first step in computational analysis involves geometric optimization to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For piperidine (B6355638) derivatives, this process is crucial for identifying the preferred conformation of the piperidine ring, which typically adopts a chair or boat conformation. orientjchem.org Studies on related compounds like 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one (CEDP) and 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one (BDPO) have utilized DFT to optimize molecular geometries, calculating bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov The absence of imaginary frequencies in subsequent vibrational calculations confirms that the optimized structure represents a true energy minimum. nih.gov

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. youtube.comlibretexts.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. wikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. wikipedia.org A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. nih.gov For the derivative 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one (CEDP), the calculated HOMO-LUMO energy gap was found to be 5.42 eV, indicating significant stability. researchgate.net

Table 1: Frontier Molecular Orbital (FMO) Properties of a 2,6-Diphenylpiperidin-4-one Derivative

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE in eV) | Source |

|---|

Molecular Electrostatic Potential (MEP) surface analysis provides a visual representation of the charge distribution around a molecule, allowing for the prediction of reactive sites for electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP map displays regions of varying electrostatic potential:

Negative Regions (Red): Indicate electron-rich areas, susceptible to electrophilic attack.

Positive Regions (Blue): Indicate electron-deficient areas, susceptible to nucleophilic attack.

Neutral Regions (Green): Indicate areas of zero potential.

In studies of piperidin-4-one derivatives, MEP analysis is used to identify these reactive centers. For instance, in CEDP, the MEP map helps to visualize the probable sites for hydrogen bonding and other intermolecular interactions, which is crucial for understanding its potential biological activity. researchgate.net

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity and stability. hakon-art.comrasayanjournal.co.in These descriptors include:

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. A hard molecule has a large HOMO-LUMO gap. hakon-art.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η). A soft molecule has a small HOMO-LUMO gap and is more reactive. hakon-art.com

Electronegativity (χ): Represents the ability of a molecule to attract electrons. hakon-art.com

Chemical Potential (μ): The negative of electronegativity (μ = -χ).

Electrophilicity Index (ω): Measures the energy stabilization when a molecule acquires additional electronic charge from the environment. arxiv.org

These parameters are crucial for rationalizing the reactivity patterns of molecular systems and are widely used in computational drug design to predict the behavior of potential drug candidates. mdpi.comasrjetsjournal.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. researchgate.net

Derivatives of this compound have been the subject of numerous in silico docking studies to evaluate their potential as inhibitors against various biological targets. nveo.orgijpbs.com For example, different derivatives were docked against the main protease (MPro) of SARS-CoV-2 (PDB ID: 5R84), a key enzyme in the viral life cycle, to assess their antiviral potential. nveo.orgnveo.org Another study investigated their inhibitory action on renin (PDB ID: 4PYV), an enzyme involved in hypertension. ijpbs.com

The docking process typically involves software like Schrodinger Maestro, and the binding affinity is evaluated using scoring functions such as the Glide Score and Extra Precision (XP) Glide. nveo.orgijpbs.com The results are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site residues of the protein. In the study against renin, derivatives like 3,3-dimethyl-2,6-diphenylpiperidin-4-ol were found to form crucial hydrogen bond interactions with residues such as ASP-32 and PHE-117. ijpbs.com These computational simulations provide a strong rationale for the further development of this compound derivatives as therapeutic agents.

Table 2: Summary of Molecular Docking Studies on this compound Derivatives

| Derivative Class | Protein Target | PDB ID | Key Findings | Source(s) |

|---|---|---|---|---|

| This compound derivatives (M1-M7) | SARS-CoV-2 Main Protease (MPro) | 5R84 | Derivatives showed good binding energy, suggesting high potency against the COVID-19 main protease. | nveo.orgnveo.org |

| This compound derivatives (D1-D7) | Renin | 4PYV | Derivatives, particularly D2, D6, and D7, showed favorable interactions and binding energies, suggesting potential as anti-hypertensive agents. | ijpbs.com |

Calculation of Thermochemical and Spectroscopic Parameters

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for calculating the structural, thermochemical, and spectroscopic properties of molecules. researchgate.net For derivatives of the 2,6-diphenylpiperidin-4-one scaffold, DFT calculations are commonly performed using hybrid functionals like B3LYP with a triple split-valence basis set such as 6-311++G(d,p). nih.govresearchgate.net

These calculations provide optimized molecular geometries and allow for the prediction of various parameters. researchgate.net Natural Bond Orbital (NBO) analysis, for instance, reveals insights into hyperconjugation and electron delocalization within the molecule. researchgate.net The molecular electrostatic potential (MEP) can be mapped to understand the charge distribution and identify reactive sites. nih.govresearchgate.net

Furthermore, DFT is used to calculate key thermochemical properties at different temperatures, including thermal energy, specific heat capacity, and entropy. nih.gov These parameters are crucial for understanding the stability and reactivity of the compound. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another important parameter derived from these calculations, indicating the molecule's chemical stability. researchgate.net Computational methods also aid in the interpretation of experimental spectroscopic data, such as FT-IR and NMR spectra, by predicting vibrational frequencies and chemical shifts. researchgate.netresearchgate.net

Table 3: Representative Thermochemical Parameters Calculated via DFT

| Parameter | Description | Relevance |

|---|---|---|

| Thermal Energy (E) | The total internal energy of the molecule at a given temperature. | Indicates the energy content and contributes to stability analysis. nih.gov |

| Specific Heat Capacity (Cv) | The amount of heat required to raise the temperature of the molecule by one degree. | Provides information about the molecule's thermal behavior. nih.gov |

| Entropy (S) | A measure of the randomness or disorder of the molecular system. | Important for calculating Gibbs free energy and predicting reaction spontaneity. nih.gov |

Comprehensive Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the molecular structure of organic compounds. rsc.org

Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Structural Assignments

For 2,6-diphenylpiperidin-4-ol, ¹H NMR spectroscopy would be expected to show distinct signals for the protons on the piperidine (B6355638) ring and the two phenyl groups. The chemical shift of the proton attached to the carbon bearing the hydroxyl group (H-4) would be a key indicator of the reduction from the ketone. The protons at the 2 and 6 positions (benzylic protons) would also have characteristic shifts, influenced by the adjacent phenyl rings and the nitrogen atom. The coupling patterns between adjacent protons would help establish the stereochemistry of the substituents, such as whether the phenyl groups are in a cis or trans relationship.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC) for Connectivity Elucidation

To definitively assign the proton and carbon signals and confirm the connectivity within the molecule, 2D NMR techniques would be employed. A Correlation Spectroscopy (COSY) experiment would reveal couplings between adjacent protons, helping to trace the proton network within the piperidine ring. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This is invaluable for unambiguously assigning the signals of the piperidine ring's CH groups.

Vibrational Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be distinguished by the presence of a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. This would be a clear difference from the spectrum of its ketone precursor, which would show a strong C=O stretching band around 1710 cm⁻¹. Other expected bands would include N-H stretching (for a secondary amine), C-H stretching for the aromatic and aliphatic portions, and C-C stretching vibrations for the phenyl rings. researchgate.netresearchgate.net

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the phenyl rings would be expected to produce strong signals in the Raman spectrum. The C-H stretching and bending vibrations would also be observable. Comparing the FT-IR and FT-Raman spectra can help in assigning vibrational modes based on their symmetry. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. tanta.edu.eg The spectrum of this compound would be dominated by absorptions due to the phenyl groups. These would likely involve π → π* transitions, characteristic of aromatic systems. libretexts.orgmsu.edu The presence of the nitrogen and oxygen atoms with non-bonding electrons could also potentially lead to n → σ* or n → π* transitions, although these are often weaker and may be obscured by the stronger aromatic absorptions. youtube.com The exact wavelength of maximum absorbance (λmax) would depend on the solvent and the specific electronic environment of the chromophores.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, with the molecular formula C₁₇H₁₉NO, the calculated molecular weight is 253.34 g/mol . chemsrc.com In mass spectrometry, this is confirmed by the presence of the molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) corresponding to this mass.

The fragmentation of the molecular ion provides valuable structural information. While the specific mass spectrum for this compound is not detailed in the provided research, a general fragmentation pattern can be proposed based on its structure. The energetically unstable molecular ion tends to break into smaller, more stable fragments. chemguide.co.uk Key fragmentation pathways for this compound would likely involve:

Loss of a hydroxyl radical (•OH): Cleavage of the C-O bond, resulting in a significant fragment ion at [M-17]⁺.

Loss of a water molecule (H₂O): Elimination of the hydroxyl group along with a hydrogen atom from an adjacent carbon, leading to an [M-18]⁺ peak.

Cleavage of Phenyl Groups: Fission of the bonds connecting the phenyl groups to the piperidine ring can occur, leading to the loss of a phenyl radical (•C₆H₅) to produce an [M-77]⁺ ion, or the formation of a stable phenyl-containing cation.

Ring Cleavage: The piperidine ring itself can undergo fragmentation, leading to a variety of smaller charged fragments. The stability of the resulting carbocations often dictates the most prominent fragmentation pathways. chemguide.co.uk

This analysis allows for the unambiguous confirmation of the compound's molecular mass and provides evidence for its core structural features.

X-ray Diffraction (XRD) and Single Crystal Analysis

X-ray diffraction, particularly on single crystals, provides the most definitive information about the three-dimensional arrangement of atoms in a molecule and their packing in the solid state. While the specific crystal structure of the parent this compound is not detailed, extensive research on its derivatives provides a clear and consistent picture of its structural characteristics.

Single-crystal X-ray diffraction analyses of numerous 2,6-diphenylpiperidine derivatives consistently reveal that the central piperidine ring adopts a stable chair conformation. researchgate.netnih.govnih.govresearchgate.net In this arrangement, the bulky phenyl substituents at the C2 and C6 positions invariably occupy equatorial orientations to minimize steric hindrance. This conformational preference is a defining structural feature of this class of compounds.

| Compound Derivative | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| 3-Ethyl-2,6-diphenylpiperidin-4-ol | Monoclinic | P2₁/c | a = 11.6611 Å, b = 12.4948 Å, c = 12.0089 Å, β = 115.632° | researchgate.net |

| 1,3-Dimethyl-2,6-diphenylpiperidin-4-one | Triclinic | P-1 | a = 5.9201 Å, b = 10.9749 Å, c = 12.8247 Å, α = 80.29°, β = 86.67°, γ = 76.45° | nih.gov |

| r-2,c-6-Diphenylpiperidine | Triclinic | P-1 | a = 8.125 Å, b = 9.123 Å, c = 10.150 Å, α = 74.00°, β = 71.97°, γ = 81.04° | researchgate.net |

| 3-Chloro-3-methyl-r-2,c-6-diphenylpiperidin-4-one | Monoclinic | P2₁/c | a = 11.1685 Å, b = 15.3941 Å, c = 10.0461 Å, β = 103.791° | nih.gov |

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov For derivatives of this compound, this analysis reveals the critical role of hydrogen bonding in stabilizing the crystal lattice. The presence of both a hydroxyl (-OH) group and a secondary amine (-NH-) group makes this molecule a potent donor and acceptor of hydrogen bonds.

Studies on closely related structures confirm the dominance of intermolecular hydrogen bonds, such as O–H···O, O–H···N, and N–H···O interactions, which link molecules into well-defined supramolecular networks. researchgate.netnih.gov For instance, in 3-Ethyl-2,6-diphenylpiperidin-4-ol, these hydrogen bonds are crucial for the stability of the crystal packing. researchgate.net

| Compound Derivative | H···H Contribution | C···H/H···C Contribution | O···H/H···O Contribution | Reference |

|---|---|---|---|---|

| 3-(Hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one | 68% | 19% | 12% | nih.gov |

| 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one | 58.7% | 19.9% | 8.0% | researchgate.net |

| 4-(3-methoxyphenyl)-2,6-diphenylpyridine | 50.4% | 37.9% | 5.1% | researchgate.net |

The red spots on the d_norm surfaces generated during Hirshfeld analysis provide a clear visualization of these hydrogen bond contact points. nih.gov

These C–H···π forces often play a key role in organizing the molecules into specific arrangements, such as dimers or infinite chains. nih.govnih.gov For example, in 2,6-Diphenyl-3-(prop-2-en-1-yl)piperidin-4-one, C–H···π interactions link the molecules into dimers. researchgate.net In contrast, strong π–π stacking interactions between the phenyl rings are generally not a dominant feature in the crystal packing of these compounds, as the centroid-to-centroid distances are often greater than 4 Å, which is too large for significant interaction. nih.gov The combination of these directional hydrogen bonds and weaker van der Waals forces, including C–H···π interactions, defines the final, stable three-dimensional crystal architecture.

Exploration of 2,6 Diphenylpiperidin 4 Ol in Advanced Synthetic Applications

Utilization as a Chiral Building Block in Complex Organic Molecule Synthesis

The application of 2,6-diphenylpiperidin-4-ol as a chiral building block is fundamentally dependent on the ability to synthesize specific stereoisomers in high purity. The primary precursor, cis-2,6-diphenylpiperidin-4-one, is a prochiral ketone. The stereoselective reduction of its carbonyl group is the key step that establishes the stereochemistry at the C-4 position, leading to two principal diastereomers: one with an axial hydroxyl group and another with an equatorial hydroxyl group. The choice of reducing agent dictates the stereochemical outcome, allowing for controlled access to either isomer.

The thermodynamically more stable product features the hydroxyl group in an equatorial position, which is typically favored when using simple hydride reagents like sodium borohydride (B1222165). Conversely, sterically hindered reducing agents or methods involving metal alkoxide intermediates, such as the Meerwein-Ponndorf-Verley (MPV) reduction, can favor the formation of the sterically less hindered axial alcohol. organic-chemistry.orgwikipedia.orgalfa-chemistry.com The MPV reduction utilizes an aluminum alkoxide catalyst, typically aluminum isopropoxide, in the presence of a sacrificial alcohol like isopropanol. cambridge.org This process is believed to proceed through a six-membered ring transition state where the aluminum coordinates to the carbonyl oxygen, facilitating a hydride transfer. wikipedia.org The stereochemical control achieved in these reductions is paramount, as it provides access to distinct, stereochemically pure building blocks ready for incorporation into more complex molecular architectures.

| Reduction Method | Typical Reagent(s) | Major Diastereomer Product | Relative Orientation of Substituents |

|---|---|---|---|

| Complex Metal Hydride Reduction | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | Equatorial-OH Isomer | Phenyl groups (C2, C6) equatorial; Hydroxyl group (C4) equatorial |

| Meerwein-Ponndorf-Verley (MPV) Reduction | Aluminum isopropoxide [Al(O-i-Pr)₃] in Isopropanol | Axial-OH Isomer | Phenyl groups (C2, C6) equatorial; Hydroxyl group (C4) axial |

| Catalytic Hydrogenation | H₂ gas with metal catalyst (e.g., Pt/C, Raney Ni) | Variable, depends on catalyst and conditions | Product distribution can be influenced by catalyst surface interactions |

Once synthesized, these chiral piperidinol isomers serve as rigid scaffolds. The secondary amine and hydroxyl group are available for a wide range of subsequent reactions, such as N-alkylation, acylation, or O-alkylation, enabling the construction of diverse and complex target molecules, including analogues of naturally occurring alkaloids.

Development of this compound-Derived Chiral Ligands and Organocatalysts

The structural and functional attributes of this compound make it an attractive scaffold for the development of novel chiral ligands and organocatalysts. In asymmetric catalysis, the ligand or catalyst creates a chiral environment around the reactants, directing the reaction to favor the formation of one enantiomer over the other. alfa-chemistry.com The rigid conformation of the 2,6-diphenylpiperidine core helps to minimize conformational flexibility, which is often a crucial feature for achieving high levels of stereocontrol.

As a chiral ligand, this compound can coordinate to metal centers through its nitrogen and oxygen atoms, forming a bidentate N,O-ligand. Such ligands are valuable in a variety of metal-catalyzed transformations. Furthermore, the secondary amine provides a convenient point for modification. For instance, the introduction of phosphine-containing moieties can convert the scaffold into P,N-ligands, a class of "hybrid" ligands that have proven highly effective in many asymmetric reactions. alfa-chemistry.com

In the realm of organocatalysis, which avoids the use of metals, the this compound framework offers multiple possibilities. The secondary amine and hydroxyl group can act in concert as a bifunctional catalyst, activating substrates through hydrogen bonding. More advanced organocatalysts can be developed by appending known catalytic motifs to the piperidine (B6355638) nitrogen. For example, derivatization with a thiourea (B124793) or squaramide unit would generate a bifunctional catalyst capable of activating an electrophile through hydrogen bonding while the tertiary amine base activates a nucleophile. This dual activation strategy is a powerful concept in modern organocatalysis.

| Structural Modification of this compound | Resulting Catalyst/Ligand Class | Potential Application in Asymmetric Synthesis |

|---|---|---|

| No modification (used directly) | Bidentate N,O-Ligand | Lewis acid catalysis (e.g., asymmetric aldol, Diels-Alder reactions) |

| N-alkylation with a diphenylphosphine (B32561) group | Chiral P,N-Ligand | Palladium-catalyzed allylic alkylation, Rhodium-catalyzed hydrogenation |

| N-acylation with an amino acid | Peptide-based Organocatalyst | Asymmetric epoxidation, conjugate additions |

| Reaction of nitrogen with an isothiocyanate | Bifunctional Thiourea Organocatalyst | Asymmetric Michael additions, Friedel-Crafts reactions |

The modular nature of these potential derivatives, combined with the fixed stereochemistry of the piperidine backbone, allows for the systematic tuning of steric and electronic properties to optimize catalytic activity and selectivity for specific chemical transformations.

常见问题

Basic Questions

What are the established synthetic routes for 2,6-diphenylpiperidin-4-ol, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer:

The synthesis typically involves cyclization of β-keto esters or Mannich reactions with substituted benzaldehydes and ammonium acetate. Stereochemical control is achieved via solvent polarity, temperature, and catalyst selection. For example, polar aprotic solvents (e.g., DMF) favor chair-like transition states, stabilizing axial phenyl groups in the piperidine ring . Post-synthesis purification employs column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water).

Key Parameters:

- Catalyst: Lewis acids (e.g., ZnCl₂) enhance regioselectivity.

- Temperature: Lower temperatures (0–5°C) reduce racemization.

- Stereochemical Analysis: X-ray crystallography (SHELXL ) or NMR coupling constants (J values) to confirm chair vs. boat conformations.

Which spectroscopic and crystallographic techniques are most effective for resolving the stereochemistry of this compound derivatives?

Methodological Answer:

- X-ray Crystallography: SHELXL refines bond lengths/angles to ±0.01 Å and ±0.1°, critical for distinguishing axial vs. equatorial phenyl orientations. ORTEP-III visualizes thermal ellipsoids to assess ring puckering (e.g., Cremer-Pople parameters ).

- NMR: H-H NOESY identifies spatial proximity of protons (e.g., axial H4 vs. equatorial phenyl groups).

- Computational Modeling: Density Functional Theory (DFT) calculates puckering amplitudes (e.g., Q and θ parameters ) to validate experimental data.

Advanced Research Questions

How can molecular docking studies optimize this compound derivatives as SARS-CoV-2 Mpro^\text{pro}pro inhibitors?

Methodological Answer:

- Receptor Preparation (Schrodinger Maestro):

- Retrieve SARS-CoV-2 M PDB ID: 5R84 .

- Remove water molecules, add hydrogens, optimize H-bond networks (OPLS3e force field ).

- Generate grid around catalytic dyad (His41/Cys145) with coordinates X=-10.5, Y=-10.5, Z=10.5 .

- Docking (Glide XP):

Score ligands using ΔG (kcal/mol), Glide energy, and hydrogen bonding with residues (e.g., Thr500, Gly502 ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。